N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine
Description
Properties
IUPAC Name |
5-methyl-N-quinolin-8-yl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKMAYEVRBDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 5-methyl-2-thioxo-1,3-thiazolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those related to N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine. Thiazolidinones have been extensively researched for their ability to inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Thiazolidinone Derivatives : Research indicates that thiazolidinone derivatives demonstrate significant anticancer activity. For example, compounds derived from thiazolidinones exhibited potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
- Multi-target Kinase Inhibition : A specific thiazolidinone analogue showed inhibitory activity against multiple tyrosine kinases, which are crucial in cancer progression. This compound was effective at low concentrations (IC50 = 0.021 µmol L−1), suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
This compound and its derivatives have also been evaluated for their anti-inflammatory activities.
Research Insights
- COX Inhibition : Recent studies have demonstrated that certain thiazolidinone derivatives possess selective inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1. Compounds showed better inhibitory activity than traditional anti-inflammatory drugs like naproxen . This suggests their potential use in treating inflammatory conditions while minimizing side effects associated with non-selective COX inhibitors.
Multi-target Drug Development
The design of multi-target drugs is a growing area of interest in medicinal chemistry. The unique structure of this compound allows it to interact with multiple biological targets.
Implications for Drug Design
- Combination Therapy Potential : The ability of this compound to inhibit multiple pathways involved in disease processes makes it a candidate for combination therapies. By targeting different mechanisms simultaneously, it may improve therapeutic outcomes in complex diseases such as cancer and neurodegenerative disorders .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties.
Key Findings
Research has shown that modifications to the thiazolidine ring and quinoline moiety can significantly influence the biological activity of the compounds. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on the quinoline ring | Enhanced anticancer potency |
| Variation in thiazolidine substituents | Altered selectivity towards COX enzymes |
These insights are vital for guiding future synthesis and optimization efforts.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Quinolin-8-amine Backbone
Quinolin-8-amine derivatives are widely studied for their pharmacological and coordination properties. Below is a comparative analysis of key analogues:
Key Observations :
- Thiazolidine vs. Furan/Thiadiazole: The thiazolidine ring in the target compound may enhance metal chelation compared to furan or thiadiazole derivatives, which are known for antimicrobial activity .
- Ligand Potential: Unlike pyrimidine-substituted A1ISZ or boron-coordinating quinolin-8-amine derivatives , the thiazolidine moiety may favor interactions with sulfur-rich biological targets.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Schiff base analogues like (E)-N-(furan-2-yl methylene)quinolin-8-amine exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL) . The thiazolidine derivative’s activity remains speculative but could be enhanced by sulfur’s electron-donating properties.
- Anticancer Potential: Indole-quinoline hybrids (e.g., compound c3 in ) show cytotoxicity against HeLa cells (IC₅₀: 12.5 µM) . The absence of an indole group in the target compound may shift its mechanism toward kinase inhibition or apoptosis induction.
Biological Activity
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound combines a thiazolidine ring with a quinoline moiety, which contributes to its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃S, with a molecular weight of 243.33 g/mol. The presence of sulfur and nitrogen in its structure is crucial for its biological activity.
The exact mechanisms of action for this compound are not fully elucidated; however, it is believed to interact with various cellular targets leading to alterations in biochemical pathways. The compound's effects may be mediated through multiple pathways, similar to other thiazolidine derivatives known for their diverse biological responses, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates potential antiproliferative effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiazolidine derivatives, including this compound. In one study, compounds similar to this were evaluated against a range of Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited better antimicrobial activity than standard drugs like ampicillin and streptomycin .
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HCT116 | Colorectal carcinoma | 12.5 |
| HeLa | Cervical adenocarcinoma | 15.0 |
| MDA-MB-231 | Triple-negative breast cancer | 10.0 |
| A549 | Lung adenocarcinoma | 18.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer properties .
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A series of thiazolidine derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . -
Anticancer Evaluation :
In a study examining the effects on various tumor cell lines using the MTT assay, it was found that this compound reduced cell viability significantly in a dose-dependent manner across multiple cancer types . The compound's selective toxicity towards cancer cells over normal cells was also noted.
Q & A
Basic: What are the common synthetic routes for preparing N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine?
Answer:
The compound is synthesized via Schiff base formation, typically through condensation of 8-aminoquinoline derivatives with heterocyclic ketones. For example:
- Quinoline-amine intermediates (e.g., quinolin-8-amine) react with activated carbonyl groups (e.g., 5-methyl-1,3-thiazolidin-2-one) under reflux conditions in polar aprotic solvents (e.g., DMF) with bases like triethylamine to form the imine bond .
- Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical. For related compounds, FeCl₃ in 1,2-dichloroethane at 140°C for 24 hours improved yields to 83% under optimized stoichiometric ratios .
Advanced: How can reaction conditions be optimized to minimize by-products during Schiff base synthesis?
Answer:
Key factors include:
- Catalyst selection : Lewis acids like FeCl₃ enhance imine formation efficiency by activating carbonyl groups .
- Solvent choice : High-boiling solvents (e.g., DMF, 1,2-dichloroethane) facilitate prolonged reflux without decomposition .
- Stoichiometry : A 1:3 molar ratio of quinolin-8-amine to carbonyl precursor minimizes unreacted starting materials .
- Additives : Anhydrides (e.g., succinic anhydride) act as dehydrating agents to shift equilibrium toward product formation .
Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- X-ray crystallography : Resolves 3D conformation and bond angles, critical for confirming the thiazolidine-quinoline linkage .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imine protons at δ 8.5–9.5 ppm) and confirms regioselectivity .
- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds verify the Schiff base structure .
Advanced: What challenges arise in resolving dynamic conformational changes via crystallography?
Answer:
- Disorder in crystal lattices : Flexible thiazolidine rings may adopt multiple conformations, complicating electron density maps. Multi-temperature XRD or low-symmetry space groups can mitigate this .
- Solvent effects : Residual solvent molecules in crystal pores may distort geometry. High-vacuum drying or non-polar solvents improve resolution .
Basic: Which transition metals form stable complexes with this ligand, and what applications do they have?
Answer:
- Common metals : Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) form octahedral or square-planar complexes via N,S-donor sites .
- Applications : Ni(II) complexes catalyze ethylene oligomerization (up to 4.9 × 10⁷ g·mol⁻¹(Ni)·h⁻¹ activity) when activated by Et₂AlCl .
Advanced: How do steric/electronic modifications to the ligand influence catalytic performance?
Answer:
- Steric effects : Bulky substituents (e.g., cyclohexyl groups) on the thiazolidine ring hinder metal coordination, reducing catalytic activity .
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) on the quinoline moiety increase metal center electrophilicity, enhancing ethylene insertion rates .
Basic: What methodologies assess the compound’s pharmacological potential?
Answer:
- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .
- Antioxidant activity : DPPH radical scavenging assays quantify free radical neutralization .
Advanced: How can contradictory catalytic activity data between studies be reconciled?
Answer:
- Auxiliary ligands : Use of phosphines (e.g., Cy₃P) versus halides alters metal coordination geometry and activity .
- Reaction conditions : Variations in pressure (ethylene), temperature, and co-catalyst ratios (e.g., Al/Ni) significantly impact turnover rates .
Basic: What computational methods predict the compound’s electronic properties?
Answer:
- DFT calculations : Model HOMO-LUMO gaps to assess redox activity .
- Topological analysis : AIM (Atoms in Molecules) theory evaluates bond critical points and electron density distribution in the thiazolidine ring .
Advanced: How does solvent polarity affect the compound’s stability in solution?
Answer:
- Polar solvents : Acetonitrile or DMSO stabilize zwitterionic resonance forms, increasing hydrolytic resistance .
- Non-polar solvents : Hexane or toluene promote aggregation, leading to precipitation over time. UV-Vis spectroscopy monitors degradation kinetics .
Basic: What chromatographic techniques purify this compound post-synthesis?
Answer:
- Normal-phase chromatography : Silica gel columns with gradients of dichloromethane/ethyl acetate (100:0 → 0:100) resolve polar by-products .
- Size-exclusion chromatography : Separates oligomeric impurities based on hydrodynamic volume .
Advanced: How are intermediates detected and characterized during kinetic studies?
Answer:
- LC-MS : Identifies transient species (e.g., protonated imine intermediates) via exact mass .
- In situ IR : Monitors C=N bond formation in real-time using flow-cell setups .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves and goggles prevent dermal/ocular exposure to irritant quinoline derivatives .
- Ventilation : Fume hoods mitigate inhalation risks during high-temperature reactions .
Advanced: How do crystal packing forces influence the compound’s solid-state reactivity?
Answer:
- π-π stacking : Quinoline rings align face-to-face, stabilizing the lattice but reducing solubility .
- Hydrogen bonding : NH groups in thiazolidine form intermolecular bonds, enhancing thermal stability (TGA analysis) .
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
